molecular formula C19H23N3O6S B11633675 1-(2,5-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(2,5-Dimethoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B11633675
M. Wt: 421.5 g/mol
InChI Key: ZQTHBHVBMLOMHK-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 2,5-dimethoxyphenylmethyl group and a 2-nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2,5-dimethoxyphenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the 2,5-dimethoxyphenylmethyl intermediate: This can be achieved by reacting 2,5-dimethoxybenzaldehyde with a suitable reducing agent to form 2,5-dimethoxybenzyl alcohol, followed by conversion to 2,5-dimethoxybenzyl chloride using thionyl chloride.

    Nucleophilic substitution reaction: The 2,5-dimethoxybenzyl chloride is then reacted with piperazine to form 1-(2,5-dimethoxyphenylmethyl)piperazine.

    Sulfonylation reaction: Finally, the 1-(2,5-dimethoxyphenylmethyl)piperazine is reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of sulfonamide or sulfonate derivatives.

Scientific Research Applications

1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethoxyphenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the piperazine ring can modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(2,5-Dimethoxyphenyl)methanamine: Shares the 2,5-dimethoxyphenyl group but lacks the piperazine and sulfonyl groups.

    2,5-Dimethoxy-4-methylamphetamine: Contains the 2,5-dimethoxyphenyl group but has a different core structure.

Uniqueness: 1-[(2,5-Dimethoxyphenyl)methyl]-4-(2-nitrobenzenesulfonyl)piperazine is unique due to the combination of its piperazine ring, 2,5-dimethoxyphenylmethyl group, and 2-nitrobenzenesulfonyl group

Properties

Molecular Formula

C19H23N3O6S

Molecular Weight

421.5 g/mol

IUPAC Name

1-[(2,5-dimethoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23N3O6S/c1-27-16-7-8-18(28-2)15(13-16)14-20-9-11-21(12-10-20)29(25,26)19-6-4-3-5-17(19)22(23)24/h3-8,13H,9-12,14H2,1-2H3

InChI Key

ZQTHBHVBMLOMHK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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